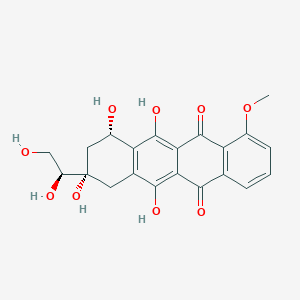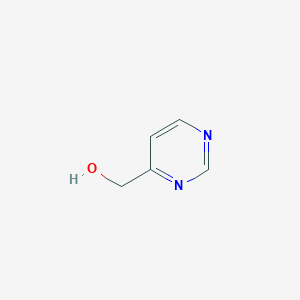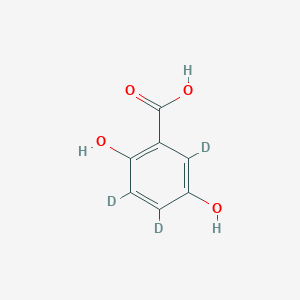
Acide 9-hydroxynonanoïque
Vue d'ensemble
Description
9-hydroxynonanoic acid is an omega-hydroxy fatty acid that is nonanoic acid in which one of the hydrogens of the terminal methyl group is replaced by a hydroxy group. It is an omega-hydroxy fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a nonanoic acid.
Applications De Recherche Scientifique
Synthèse de polyesters bio-sourcés
Acide 9-hydroxynonanoïque : est utilisé dans la synthèse de polyesters bio-sourcés. Le processus implique l’ozonolyse d’huiles végétales pour produire de l’ester méthylique de l’this compound, qui est ensuite polycondensé pour former des polyesters biodégradables . Cette application est importante dans le développement de matériaux durables qui peuvent remplacer les plastiques à base de pétrole.
Production de polyols pour polyuréthanes
Le composé sert de précurseur à la production de polyols, qui sont essentiels à la création de polyuréthanes . Les polyuréthanes fabriqués à partir de polyols bio-sourcés offrent une alternative plus écologique aux matériaux traditionnels, trouvant des applications dans des industries allant de l’automobile à l’ameublement.
Biotransformation par cellules entières
This compound : peut être produit par biotransformation par cellules entières en utilisant Escherichia coli modifiée génétiquement . Cette méthode est une alternative prometteuse à la fermentation microbienne et peut être utilisée pour produire efficacement des produits chimiques à haute valeur.
Polymères thermodurcissables
Il est un ingrédient clé dans la production de polymères thermodurcissables dérivés de ressources naturelles . Ces polymères sont conçus pour une meilleure durabilité et peuvent être utilisés dans diverses applications, notamment les revêtements, les adhésifs et les composites.
Recherche en synthèse chimique
En synthèse chimique, l’this compound est précieux pour sa structure chimique réactive, qui permet la création d’une large gamme de produits chimiques . Les chercheurs peuvent exploiter cette polyvalence pour développer de nouveaux composés et matériaux.
Chimie analytique
Les propriétés physiques et chimiques de l’this compound sont bien documentées, ce qui en fait un étalon utile en chimie analytique pour étudier les mécanismes réactionnels et vérifier la composition de mélanges complexes .
Mécanisme D'action
Target of Action
9-Hydroxynonanoic acid is an ω-hydroxy fatty acid . It primarily targets the respiratory system
Mode of Action
It is known that it interacts with the respiratory system . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
9-Hydroxynonanoic acid is involved in the biotransformation of renewable fatty acids into industrially relevant C9 chemicals . This process is facilitated by Baeyer-Villiger monooxygenase (BVMO)-based Escherichia coli biocatalysts
Result of Action
Safety and Hazards
Orientations Futures
9-Hydroxynonanoic acid is a component of Mupirocin, an antibiotic used against MRSA . With the increasing resistance of microorganisms to Mupirocin, there is a need for the control or improvement of Mupirocin . Therefore, future research could focus on developing new versions of pseudomonic acid (which includes 9-Hydroxynonanoic acid) with better antibacterial properties .
Analyse Biochimique
Biochemical Properties
It is known that this compound can be involved in the biotransformation of renewable fatty acids into industrially relevant oleochemicals
Cellular Effects
It is known that the compound can have an impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are still being researched.
Molecular Mechanism
The molecular mechanism of 9-Hydroxynonanoic acid involves its interactions with various biomolecules at the molecular level . It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these mechanisms are still being explored.
Metabolic Pathways
9-Hydroxynonanoic acid is likely involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Propriétés
IUPAC Name |
9-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMICRBFKZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191316 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-56-5 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)




![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)


![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

